4-Ethoxy-3-nitropyridine hydrochloride
Overview
Description
4-Ethoxy-3-nitropyridine hydrochloride is a chemical compound with the CAS Number: 94602-04-7 . It has a molecular weight of 204.61 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 4-Ethoxy-3-nitropyridine hydrochloride is C7H9ClN2O3 . The InChI code is 1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6 (7)9 (10)11;/h3-5H,2H2,1H3;1H .Scientific Research Applications
Synthesis and Chemical Transformations
4-Ethoxy-3-nitropyridine hydrochloride is utilized in various synthetic pathways. One significant application is in the efficient p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine, which is derived from 2-chloro-3-nitropyridine. This method facilitates the production of PMB ethers under mild conditions with high yields (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). Additionally, the synthesis of various substituted pyridines, such as 2-ethoxy-5-nitropyridine, has been achieved through reactions involving 5-nitropyridine-2-sulfonic acid (Bakke & Sletvold, 2003).
Molecular and Spectroscopic Studies
In the realm of molecular studies, vibrational analyses of nitropyridine derivatives have been conducted to understand their conformational stability and electronic properties. Investigations using density functional theory and spectroscopy have provided insights into the molecular stability and bond strength of these compounds (Balachandran, Lakshmi, & Janaki, 2012).
Antioxidant and Biological Activities
Research on β-hydroxy(ethoxy) derivatives of nitrous heterocycles, which include compounds like 4-methylthiobenzimidazolyl-3-hydroxypyridine, has demonstrated antiradical and nitric oxide-inhibiting activities. These studies suggest potential uses for these derivatives in antioxidant preparations (Smirnov, Kuznetsov, Proskuryakov, Skvortsov, Nosko, & Dontsov, 2011).
Applications in Material Science
In the field of material science, nitropyridine derivatives have been studied for their optical properties. For instance, thiazole-based push–pull fluorophores containing nitro groups have been evaluated for their photophysical properties, demonstrating surprising quantum yields despite the presence of nitro groups (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
properties
IUPAC Name |
4-ethoxy-3-nitropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMWMLXQJBWURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496829 | |
Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitropyridine hydrochloride | |
CAS RN |
94602-04-7 | |
Record name | 94602-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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